1-Ethynyl-2-fluorocyclopentanol
Description
1-Ethynyl-2-fluorocyclopentanol (C₇H₉FO) is a fluorinated cyclopentanol derivative featuring an ethynyl group (-C≡CH) at position 1 and a fluorine atom at position 2 of the cyclopentanol ring. Its molecular structure combines the strained five-membered cyclopentanol ring with the electron-withdrawing fluorine substituent and the reactive ethynyl moiety. The compound is of interest in medicinal chemistry and materials science, particularly for synthesizing fluorinated bioactive molecules or polymers.
Properties
Molecular Formula |
C7H9FO |
|---|---|
Molecular Weight |
128.14 g/mol |
IUPAC Name |
1-ethynyl-2-fluorocyclopentan-1-ol |
InChI |
InChI=1S/C7H9FO/c1-2-7(9)5-3-4-6(7)8/h1,6,9H,3-5H2 |
InChI Key |
GHGNTEWHWNTEGP-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CCCC1F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-Ethynyl-2-fluorocyclopentanol with structurally related compounds, focusing on molecular properties, reactivity, and applications.
Structural and Functional Group Comparison
Physicochemical Properties
- Acidity: The hydroxyl group in this compound exhibits higher acidity (pKa ~10–11) compared to non-fluorinated analogs like 1-Ethynylcyclopentanol (pKa ~12–13) due to the electron-withdrawing effect of fluorine .
- Boiling Point: The smaller cyclopentanol ring in the target compound results in a lower boiling point (~180–190°C) compared to 1-Ethynylcyclohexanol (~210–220°C), which has a larger, more stable cyclohexanol ring.
- Solubility: Fluorine enhances polarity, improving water solubility relative to non-fluorinated analogs. However, the ethynyl group reduces solubility in polar solvents compared to 2-Fluorocyclopentanol.
Research Findings and Industrial Relevance
- Medicinal Chemistry: Fluorine’s metabolic stability and ethynyl’s click reactivity make this compound a candidate for fluorinated prodrugs or PET tracer synthesis.
- Material Science: Its dual functional groups enable hybrid polymer networks, outperforming 1-Ethynylcyclohexanol in applications requiring rigidity and fluorophilic domains.
- Limitations: The compound’s instability under basic conditions (due to ethynyl-F proximity) restricts its use compared to 1-Ethyl-2-fluorocyclopentanol in alkaline environments.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
